molecular formula C4H3ClN2O B1368392 5-Chloro-2-hydroxypyrazine CAS No. 89180-45-0

5-Chloro-2-hydroxypyrazine

Cat. No. B1368392
CAS RN: 89180-45-0
M. Wt: 130.53 g/mol
InChI Key: MPQIKXKJHKXJQC-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxypyrazine acts as a donor ligand and exists in zwitterionic form, i.e. 5-chloropyridinium-2-olate in copper complexes .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-hydroxypyrazine is represented by the formula C4H3ClN2O . The InChI code for the compound is 1S/C4H3ClN2O/c5-3-1-7-4(8)2-6-3/h1-2H, (H,7,8) .


Physical And Chemical Properties Analysis

5-Chloro-2-hydroxypyrazine has a molecular weight of 130.532 . It has a density of 1.5±0.1 g/cm3 . The boiling point is 419.6±40.0 °C at 760 mmHg . The melting point is 138-140 °C .

Scientific Research Applications

Pharmaceutical Synthesis

5-Chloro-2-hydroxypyrazine: is a versatile intermediate in the synthesis of various pharmaceutical compounds. Its structure, containing both a chlorine atom and a hydroxypyrazine moiety, makes it a valuable building block for constructing complex molecules. It is particularly useful in synthesizing derivatives that exhibit a broad range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties .

Antimycobacterial Agents

Research has shown that compounds derived from 5-Chloro-2-hydroxypyrazine can inhibit mycobacterial fatty acid synthase I, which is crucial for the survival of Mycobacterium tuberculosis. This makes it a potential candidate for developing new antimycobacterial drugs, especially in the fight against tuberculosis .

Analytical Chemistry

In analytical chemistry, 5-Chloro-2-hydroxypyrazine can be used as a standard or reagent in various analytical methods. Its distinct spectroscopic properties allow it to be used in NMR, HPLC, LC-MS, and UPLC, aiding in the identification and quantification of substances .

Safety And Hazards

5-Chloro-2-hydroxypyrazine is harmful if swallowed or inhaled. It causes skin and eye irritation and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

5-chloro-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O/c5-3-1-7-4(8)2-6-3/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQIKXKJHKXJQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=O)N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50563892
Record name 5-Chloropyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-hydroxypyrazine

CAS RN

89180-45-0
Record name 5-Chloropyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-2-hydroxypyrazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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